
2-(4-(2-bromoethoxy)phenoxy)tetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-(2-bromoethoxy)phenoxy)tetrahydro-2H-pyran” is an organic compound that can be used to produce 4-bromo-phenol at a temperature of 20°C . It is often used as a pharmaceutical intermediate .
Synthesis Analysis
This compound has been synthesized by employing 2-bromoethanol as a starting reagent .Molecular Structure Analysis
The molecular formula of this compound is C13H17BrO3 . It has an average mass of 257.124 Da and a monoisotopic mass of 256.009888 Da .Chemical Reactions Analysis
This compound can be used to produce 4-bromo-phenol at a temperature of 20°C . It is often used as a pharmaceutical intermediate .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 329.8±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 55.0±3.0 kJ/mol and a flash point of 147.9±20.6 °C .Wissenschaftliche Forschungsanwendungen
1. Pyrolysis Kinetics and Mechanism
Research on the pyrolysis of tetrahydropyranyl phenoxy ethers, closely related to 2-(4-(2-bromoethoxy)phenoxy)tetrahydro-2H-pyran, indicates a homogenous, unimolecular reaction process. The gas-phase pyrolysis of such compounds involves the formation of 3,4-dihydro-2H-pyran (DHP) and a corresponding substituted phenol. Detailed kinetic studies and Density Functional Theory (DFT) calculations suggest a four-membered cyclic transition state in the pyrolysis mechanism. This process appears to be influenced by the electron donating or withdrawing nature of substituents on the phenoxy ring, impacting the rate constants and reaction mechanism (Álvarez-Aular et al., 2018).
Synthesis and Applications in Organic Chemistry
2. Synthetic Pathways and Applications
The compound this compound is a crucial intermediate in various synthetic pathways. For instance, its derivatives have been synthesized as precursors for lipid peroxidation products, important in quantifying damage in biological systems (Jouanin et al., 2008). Additionally, variations of the compound have been employed as effective tyrosinase inhibitors, suggesting applications in cosmetic products for skin lightening (Chen Ying-qi, 2010). Such diversity in applications underscores the compound's versatility in organic synthesis.
Role in Synthesis of Complex Organic Molecules
3. Complex Organic Molecule Synthesis
Compounds similar to this compound play a pivotal role in synthesizing complex organic molecules. For example, they have been used in the synthesis of biologically active derivatives with potential applications in agriculture, such as herbicidal and growth regulatory activities (Veverka & Kráľovičová, 1990). Moreover, these compounds have been instrumental in constructing novel architectures like spirocyclic derivatives, showcasing their utility in crafting sophisticated chemical structures (Reddy, Jalal, & Singarapu, 2014).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
2-[4-(2-bromoethoxy)phenoxy]oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c14-8-10-15-11-4-6-12(7-5-11)17-13-3-1-2-9-16-13/h4-7,13H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNCOWSCMNYIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)OCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

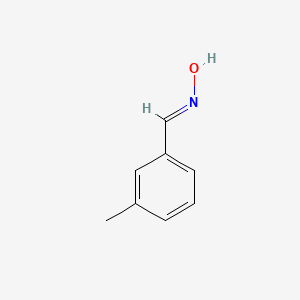
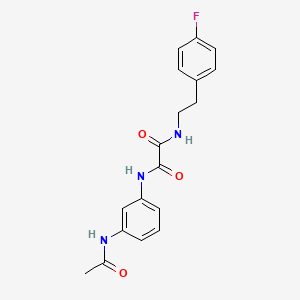
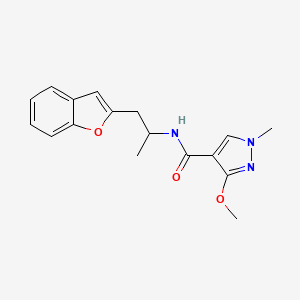
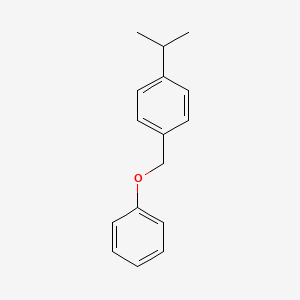
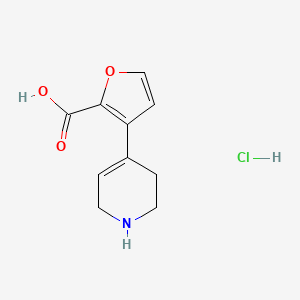
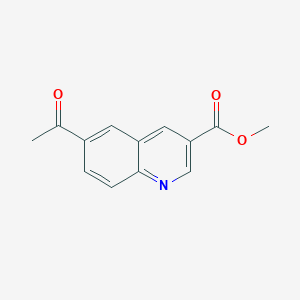
![6-Benzyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2710319.png)
![3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid](/img/structure/B2710320.png)
![N-(2-methoxyphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2710321.png)
![5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B2710323.png)
![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)pyrrolidine-1-carboxylate](/img/structure/B2710326.png)
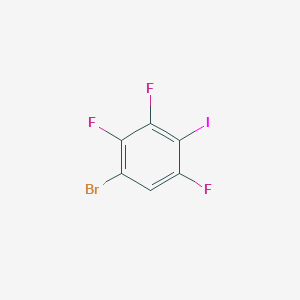
![4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2710328.png)
